![molecular formula C12H22O3 B1625618 Ethyl 2-oxodecanoate CAS No. 5524-59-4](/img/structure/B1625618.png)
Ethyl 2-oxodecanoate
Overview
Description
Ethyl 2-oxodecanoate, also known as ethyl 3-oxodecanoate, is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.3 .
Synthesis Analysis
The synthesis of Ethyl 2-oxodecanoate can be achieved through the esterification reaction of decanoic acid with ethanol in the presence of a solid catalyst Amberlyst 15 . The reaction is performed in a small batch reactor at the optimal condition of 1:7 molar ratio, 9 wt% catalyst loading, and 348 K temperature .Molecular Structure Analysis
The InChI code for Ethyl 2-oxodecanoate is 1S/C12H22O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3-10H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Ethyl 2-oxodecanoate can undergo various chemical reactions. For instance, it can participate in the formation of esters from carboxylic acids and alcohols in the presence of concentrated sulphuric acid acting as the catalyst .Physical And Chemical Properties Analysis
Ethyl 2-oxodecanoate is a liquid . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Synthesis of Fused Heterocycles
Ethyl 2-oxocyclododecanecarboxylate, a derivative of Ethyl 2-oxodecanoate, has been utilized in the synthesis of macrocyclic systems incorporating fused or exocyclic nitrogen heterocycles. This application demonstrates its potential in creating complex chemical structures (Zoorob, Elsherbini, & Hamama, 2012).
Biosynthesis of γ-Decalactone
Research involving racemic ethyl [2,2-2H2]-(E)-3,4-epoxydecanoate and its corresponding acid with Sporobolomyces odorus demonstrated the formation of deuterium-labeled γ-decalactone. This study provides insights into the biogenetic sequence leading to γ-decalactone, highlighting the importance of ethyl 2-oxodecanoate in biosynthetic pathways (Albrecht & Tressl, 1990).
Nucleophilic Acyl Substitution Reactions
Ethyl esters, including ethyl 2-oxodecanoate, have been studied in nucleophilic acyl substitution (NAS) reactions. These studies are crucial for understanding the reactivity and potential applications of ethyl 2-oxodecanoate in organic synthesis (Chen et al., 2005).
Tetrahydropyridine Synthesis
Ethyl 2-methyl-2,3-butadienoate, a related compound to ethyl 2-oxodecanoate, has been used in the synthesis of tetrahydropyridines. This illustrates its role in the formation of nitrogen-containing heterocycles, important in various chemical applications (Zhu, Lan, & Kwon, 2003).
Poly(2-oxazoline) Modification
Ethyl 2-oxodecanoate derivatives, like 2-ethyl-2-oxazoline, have been used in the modification of poly(2-oxazoline)s. These modifications are vital for biomedical applications, demonstrating the compound's relevance in materials science (Sehlinger et al., 2015).
Polymer Research
Studies involving ethyl acetate, a compound related to ethyl 2-oxodecanoate, for the synthesis of poly(2-ethyl-2-oxazoline) have shown its significance in polymer science, particularly in the development of biocompatible materials (Vergaelen et al., 2020).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUDNGDEJLEQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508867 | |
Record name | Ethyl 2-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxodecanoate | |
CAS RN |
5524-59-4 | |
Record name | Ethyl 2-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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